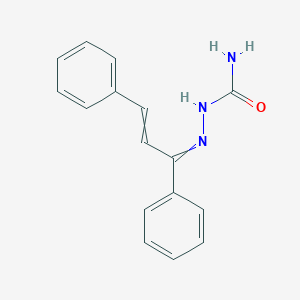
(1,3-Diphenylprop-2-enylideneamino)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,3-Diphenylprop-2-enylideneamino)urea is a chemical compound with the molecular formula C16H15N3O. This compound is known for its unique structure, which includes a hydrazinecarboxamide group and a 1,3-diphenyl-2-propenylidene moiety. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Diphenylprop-2-enylideneamino)urea typically involves the reaction of hydrazinecarboxamide with 1,3-diphenyl-2-propenylidene under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C. The reaction mixture is then stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(1,3-Diphenylprop-2-enylideneamino)urea undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: The major products formed are typically carboxylic acids or ketones.
Reduction: The major products are usually amines or alcohols.
Substitution: The major products depend on the substituent introduced, such as halogenated derivatives.
Applications De Recherche Scientifique
(1,3-Diphenylprop-2-enylideneamino)urea is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1,3-Diphenylprop-2-enylideneamino)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
(1,3-Diphenylprop-2-enylideneamino)urea can be compared with other similar compounds, such as:
Hydrazinecarboxamide derivatives: These compounds share the hydrazinecarboxamide group but differ in their substituents.
Diphenylpropenylidene derivatives: These compounds share the 1,3-diphenyl-2-propenylidene moiety but differ in their functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
16983-74-7 |
|---|---|
Formule moléculaire |
C16H15N3O |
Poids moléculaire |
265.31 g/mol |
Nom IUPAC |
(1,3-diphenylprop-2-enylideneamino)urea |
InChI |
InChI=1S/C16H15N3O/c17-16(20)19-18-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H,(H3,17,19,20) |
Clé InChI |
GNIQUPDTMGHDLE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C=CC(=NNC(=O)N)C2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)C=CC(=NNC(=O)N)C2=CC=CC=C2 |
Synonymes |
Chalcone semicarbazone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















